Gibberellin A19

Description

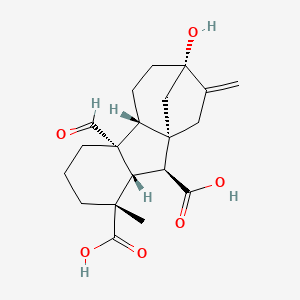

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-11-8-19-9-20(11,26)7-4-12(19)18(10-21)6-3-5-17(2,16(24)25)14(18)13(19)15(22)23/h10,12-14,26H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14+,17+,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCQCPQAMDQEBY-YTJHIPEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990063 | |

| Record name | Gibberellin A19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6980-44-5 | |

| Record name | Gibberellin A19 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6980-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236 - 237 °C | |

| Record name | Gibberellin A19 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Gibberellin A19: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. To date, over 130 GAs have been identified, each designated with a number in the order of its discovery. This guide focuses on the history and discovery of Gibberellin A19 (GA19), a key intermediate in the biosynthesis of bioactive GAs in many plant species.

A Historical Perspective on the Discovery of this compound

The journey to uncover the complexities of gibberellin biosynthesis has been a long and collaborative effort by scientists worldwide. While the initial discovery of gibberellins dates back to the 1920s in Japan with the study of the "bakanae" or "foolish seedling" disease of rice, the specific identification of individual GAs, including GA19, occurred over subsequent decades.

The first identification of this compound was not in the well-studied rice model system, but rather in the bamboo species Phyllostachys edulis. In 1966, a team of Japanese scientists including Nobutaka Takahashi and his colleagues reported the isolation and structure elucidation of several new gibberellins from this plant, one of which was named this compound.

However, the significant role of GA19 as a major endogenous gibberellin in a staple food crop was brought to light in a landmark 1979 paper by Kurogochi and his collaborators. Their research on the rice plant (Oryza sativa L. japonica cv. Nihonbare) established GA19 as the predominant gibberellin in its shoots, roots, and ears.[1] This discovery was pivotal in piecing together the primary gibberellin biosynthetic pathway in monocots and highlighted GA19's function as a crucial precursor to bioactive GAs.

Subsequent research has confirmed the presence and importance of GA19 in a wide range of plant species, including dicots like apple (Malus domestica), pea (Pisum sativum), tomato (Solanum lycopersicum), and the model organism Arabidopsis thaliana.[2][3][4][5]

Quantitative Data of this compound in Various Plant Species

The concentration of GA19 varies significantly among different plant species, tissues, and developmental stages. The following table summarizes some of the reported quantitative data for GA19.

| Plant Species | Tissue/Organ | Developmental Stage | GA19 Concentration (ng/g fresh weight) | Reference |

| Oryza sativa (Rice) | Shoots | 3rd-leaf seedlings | 10 - 15 | [Kurogochi et al., 1979][1] |

| Oryza sativa (Rice) | Shoots | Panicle initiation | 10 - 15 | [Kurogochi et al., 1979][1] |

| Oryza sativa (Rice) | Ears | Heading and anthesis | 10 - 15 | [Kurogochi et al., 1979][1] |

| Pisum sativum (Pea) | Taproot tips | 9-day-old seedlings | ~1.5 | [Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2] |

| Pisum sativum (Pea) | Lateral roots | 9-day-old seedlings | ~1.0 | [Gibberellin Biosynthesis Mutations and Root Development in Pea, n.d.][2] |

| Solanum lycopersicum (Tomato) | Pollinated fruits | - | Increased upon pollination | [Gibberellin Regulation of Fruit Set and Growth in Tomato, n.d.][4][5] |

| Arabidopsis thaliana | Shoots | - | Reduced in gai mutant | [Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai ofArabidopsis thaliana (L.) Heynh, n.d.][3] |

Experimental Protocols for the Identification and Quantification of this compound

The identification and quantification of GA19 from plant tissues involve a multi-step process requiring careful extraction, purification, and analysis.

Extraction and Purification

-

Homogenization: Plant tissue is frozen in liquid nitrogen and ground to a fine powder to halt enzymatic activity and facilitate extraction.

-

Solvent Extraction: The powdered tissue is extracted with a polar solvent, most commonly 80% methanol, to solubilize the gibberellins. This is typically done at a low temperature (e.g., 4°C) for several hours with constant agitation.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The methanol is then removed under reduced pressure using a rotary evaporator, leaving an aqueous extract.

-

Solid-Phase Extraction (SPE): The aqueous extract is then subjected to one or more rounds of solid-phase extraction to purify and concentrate the gibberellins. A common approach involves using a C18 reverse-phase cartridge. The extract is passed through the cartridge, which retains the GAs and other non-polar compounds. The cartridge is then washed with a non-polar solvent to remove interfering compounds, and the GAs are subsequently eluted with a more polar solvent like methanol or acetonitrile.[6][7][8]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gibberellins, including GA19, are not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is necessary to increase their volatility. The standard procedure involves a two-step derivatization:

-

Methylation: The carboxylic acid groups of the gibberellin are converted to their methyl esters using diazomethane.

-

Trimethylsilylation: The hydroxyl groups are then converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized GA19 (methyl ester trimethylsilyl ether) is then analyzed by GC-MS.

-

Gas Chromatography (GC): The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A temperature program is used to gradually increase the column temperature, allowing for the separation of different gibberellins.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a library of known spectra. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte (in this case, derivatized GA19), providing high sensitivity and specificity.[10][11][12]

Bioassays for Gibberellin Activity

While instrumental analysis provides structural and quantitative information, bioassays are essential for determining the biological activity of gibberellins. The dwarf rice bioassay is a classic and widely used method for assessing gibberellin activity.

Dwarf Rice Bioassay Protocol:

-

Plant Material: Seeds of a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu' or 'Waito-C') are used.

-

Germination and Growth: Seeds are surface-sterilized and germinated in the dark on a suitable medium.

-

Application of Test Substance: A small droplet of the test solution (containing the purified GA fraction or a standard) is applied to the shoot apex of the young seedling.

-

Incubation: The seedlings are incubated under controlled conditions (e.g., specific temperature and light regime) for a set period.

-

Measurement: The elongation of the second leaf sheath is measured. An increase in leaf sheath elongation compared to control plants (treated with a blank solution) indicates gibberellin activity. The magnitude of the response can be compared to a standard curve generated with known concentrations of a bioactive GA (e.g., GA3) to estimate the biological activity of the sample.[2]

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

This compound is a C20-gibberellin that serves as a key intermediate in the gibberellin biosynthesis pathway. It is synthesized from GA24 and is a precursor to GA20, which is then converted to the bioactive GA1.

References

- 1. A rapid method for profiling of volatile and semi-volatile phytohormones using methyl chloroformate derivatisation and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Biosynthesis Mutations and Root Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulation of C19-gibberellins in the gibberellin-insensitive dwarf mutantgai ofArabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [file.scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

The Role of Gibberellin A19 in the Gibberellin Biosynthesis Pathway: A Technical Guide

Abstract: Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The biosynthesis of the few biologically active GAs is a complex, multi-step process that is tightly regulated. Gibberellin A19 (GA19) is a critical C20-GA intermediate within the early-13-hydroxylation pathway, serving as the direct precursor to GA20. The conversion of GA19 to GA20, catalyzed by the enzyme GA 20-oxidase, represents a key regulatory control point. This step involves the removal of a carbon atom (C-20) to transition from the C20 to the C19 series of gibberellins, from which the bioactive forms are derived. The expression and activity of GA 20-oxidase are subject to intricate regulation by feedback from bioactive GA levels, as well as environmental and other hormonal signals, making the metabolism of GA19 a pivotal node in maintaining GA homeostasis. This guide provides an in-depth technical overview of the role of GA19, its enzymatic conversion, regulatory networks, and the experimental protocols used for its study.

Introduction to Gibberellin Biosynthesis

Gibberellins are synthesized via the terpenoid pathway, with the biosynthesis process occurring across three different cellular compartments: plastids, the endoplasmic reticulum, and the cytosol.[1][2] The pathway begins in plastids with the synthesis of ent-kaurene from geranylgeranyl diphosphate (GGDP).[1] ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases to form GA12, the first gibberellin in the pathway.[1][3] In the final stage, which occurs in the cytosol, GA12 is converted into all other GAs by a series of 2-oxoglutarate-dependent dioxygenases (2ODDs).[1]

GAs can be structurally classified into two main groups based on their carbon skeleton: C20-GAs, which have 20 carbon atoms, and C19-GAs, which have 19 carbon atoms.[4] The biologically active forms, such as GA1 and GA4, are all C19-GAs.[4][5] The conversion from a C20 to a C19 structure is a crucial activation step in the pathway.

This compound: A Pivotal C20-Gibberellin Intermediate

GA19 is a C20-gibberellin that occupies a central position in the widely distributed early-13-hydroxylation pathway. This pathway is responsible for producing some of the most common bioactive GAs in higher plants. GA19 is formed from its precursor, GA44, through the action of a GA 20-oxidase.[6] It then serves as the immediate substrate for the same enzyme, GA 20-oxidase, to be converted into GA20.[6] This step is significant as it represents the final conversion from a C20-GA to a C19-GA in this branch of the pathway, leading directly towards the production of the bioactive GA1.[6]

The Conversion of GA19 to GA20: A Critical Regulatory Step

The conversion of GA19 to GA20 is catalyzed by GA 20-oxidase (GA20ox) , a multifunctional 2-oxoglutarate-dependent dioxygenase (2ODD).[5][7] This enzyme is a key regulator in the GA synthesis pathway.[5] GA20ox catalyzes the sequential oxidation of C-20, leading to its eventual removal as CO2, thereby converting the C20-GA (GA19) into the C19-GA (GA20).[6] The activity of GA20ox is often a rate-limiting step in the production of bioactive GAs, making it a primary point of regulation.[8] While GA20ox catalyzes multiple steps in the pathway (GA53 → GA44 → GA19 → GA20), the efficiency of these steps can vary. For instance, in developing Arabidopsis seeds and siliques, the conversion of GA19 to GA20 has been noted to have lower catalytic efficiency compared to other steps.[9]

Regulation of GA19 Metabolism

The flux of metabolites through GA19 is tightly controlled by several mechanisms that modulate the expression and activity of GA 20-oxidase.

-

Negative Feedback Regulation: The expression of genes encoding GA 20-oxidase is subject to negative feedback regulation by bioactive GAs.[7][8] High levels of bioactive GAs, such as GA1, suppress the transcription of GA20ox genes.[8][10] This homeostatic mechanism prevents the excessive accumulation of active GAs. Consequently, when bioactive GA levels are high, the conversion of GA19 to GA20 is reduced. This feedback is mediated by DELLA proteins, which are repressors of GA signaling; low GA levels lead to stable DELLA proteins that can promote the expression of GA biosynthesis genes.[11]

-

Hormonal Crosstalk: Other phytohormones influence GA19 metabolism by regulating GA20ox gene expression. Auxin can promote GA biosynthesis, in part by up-regulating GA20ox expression.[3][11] Conversely, abscisic acid (ABA) often acts antagonistically to GA. Brassinosteroids (BR) may also affect GA biosynthesis, with BR-deficient mutants showing reduced GA20ox1 mRNA levels.[3][12]

-

Environmental Control: External factors like light and temperature regulate GA biosynthesis.[8] For example, the transfer of etiolated pea seedlings to light results in a significant increase in the expression of GA20ox transcripts.[7][10] In sunflower internodes, both light quality (Red/Far-Red ratio) and irradiance levels affect the endogenous concentrations of GA19 and its downstream products.[13]

Quantitative Analysis of GA19 Levels

The endogenous concentration of GA19 varies significantly depending on the plant species, tissue, developmental stage, and environmental conditions. Accurate quantification is essential for understanding its metabolic flux.

| Plant Species | Tissue/Condition | GA19 Level (ng/g FW) | Reference |

| Fagus sylvatica (Beech) | Dormant Seed (Cotyledons) | ~25 | [14] |

| Fagus sylvatica (Beech) | Non-dormant Seed (Cotyledons) | ~10 | [14] |

| Fagus sylvatica (Beech) | Dormant Seed (Embryo Axes) | ~15 | [14] |

| Fagus sylvatica (Beech) | Non-dormant Seed (Embryo Axes) | ~22 | [14] |

| Pisum sativum (Pea) | Etiolated Shoot | 1.83 | [7] |

| Pisum sativum (Pea) | Shoot (24h after light exposure) | 1.09 | [7] |

| Helianthus annuus (Sunflower) | Youngest Internode (Normal Light) | ~0.8 | [13] |

| Helianthus annuus (Sunflower) | Youngest Internode (Low Light/Low R:FR) | ~2.0 | [13] |

Experimental Protocols for Studying GA19 Metabolism

Studying the role of GA19 requires precise methodologies for its quantification and for assaying the activity of the enzymes that metabolize it.

Protocol 6.1: Quantification of Endogenous GA19 by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark method for the accurate and sensitive quantification of gibberellins.[15][16][17] The protocol involves extraction, purification, derivatization, and detection.[15]

1. Extraction:

-

Harvest plant tissue (0.5-1.0 g fresh weight) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the tissue to a fine powder.

-

Add a known amount of a deuterated internal standard (e.g., [²H₂]GA19) to the powdered tissue for accurate quantification.

-

Extract the powder with 10 mL of cold 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) overnight at 4°C with constant shaking.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet with 5 mL of 80% methanol for 1-2 hours. Pool the supernatants.

2. Purification (Solid-Phase Extraction - SPE):

-

Reduce the methanol volume of the extract using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to ~2.5 with formic acid.

-

Pass the extract through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove polar impurities.

-

Elute the GAs from the C18 cartridge with 80% methanol.

-

For further purification, an anion-exchange SPE step can be employed to separate acidic GAs from neutral compounds.

3. Derivatization:

-

Thoroughly dry the purified GA fraction under a stream of N₂ gas.

-

Methylate the carboxylic acid group by adding an ethereal solution of diazomethane.

-

After methylation, dry the sample again and silylate the hydroxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat at 60-80°C for 15-20 minutes.

4. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-1 or DB-5) and a temperature program that effectively separates the GA derivatives.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion and characteristic fragment ions for both the endogenous GA19 and the deuterated internal standard.

-

Quantify the amount of endogenous GA19 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[18]

Protocol 6.2: In Vitro GA 20-oxidase Activity Assay

This assay measures the enzymatic conversion of a GA substrate (like GA19) to its product (GA20) using a recombinant enzyme.

1. Enzyme Preparation:

-

Clone the full-length coding sequence of the target GA20ox gene into an expression vector (e.g., pDEST15 for GST-fusion protein expression in E. coli).[19]

-

Transform the construct into an appropriate E. coli strain (e.g., BL21).

-

Induce protein expression with IPTG.

-

Harvest the bacterial cells and lyse them by sonication in a suitable buffer.

-

Use the crude cell lysate directly or purify the recombinant protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).

2. Enzyme Reaction:

-

Prepare a reaction mixture in a microfuge tube containing:

- Phosphate or Tris buffer (pH ~7.5)

- Substrate: Radiolabeled [¹⁴C]GA19 or unlabeled GA19

- Cofactors: 2-oxoglutarate, FeSO₄, and L-ascorbic acid (as a reducing agent).[20]

- Recombinant GA20-oxidase enzyme preparation.

-

Incubate the reaction at 30°C for 1-4 hours with gentle shaking.[19]

-

Stop the reaction by adding acetone or methanol and acidifying with formic or acetic acid.

3. Product Analysis:

-

Extract the reaction products by partitioning with ethyl acetate.

-

Concentrate the organic phase under N₂.

-

Separate the substrate and products using reverse-phase HPLC with a C18 column.

-

If using a radiolabeled substrate, collect fractions and determine radioactivity using liquid scintillation counting. The identity of the product peak (GA20) can be confirmed by co-elution with an authentic standard.[21]

-

If using an unlabeled substrate, the product can be identified and quantified by LC-MS/MS analysis.[19]

Conclusion

This compound is more than a simple intermediate; it is a key metabolic nexus in the biosynthesis of active gibberellins. Its position as the direct C20 precursor to the C19-GA series places it at a critical control point. The conversion of GA19 to GA20, catalyzed by the highly regulated GA 20-oxidase, effectively governs the metabolic flux towards bioactive GAs. Understanding the intricate regulation of GA19 metabolism by feedback loops, other hormones, and environmental signals is fundamental to comprehending how plants modulate their growth and development. The methodologies detailed herein provide the necessary tools for researchers and drug development professionals to accurately probe this crucial step, paving the way for innovations in agriculture and plant science.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Frontiers | Characterization of the gibberellic oxidase gene SdGA20ox1 in Sophora davidii (Franch.) skeels and interaction protein screening [frontiersin.org]

- 6. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of gibberellin 20-oxidase and gibberellin 3beta-hydroxylase transcript accumulation during De-etiolation of pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Roles of Gibberellins in Regulating Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 16. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

- 18. people.whitman.edu [people.whitman.edu]

- 19. academic.oup.com [academic.oup.com]

- 20. Conversion of gibberellin A20 to gibberellins A 1 and A 5 in a cell-free system from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Gibberellin A19: A Pivotal Precursor in the Biosynthesis of Bioactive Gibberellins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development.[1][2] Of the more than 130 identified GAs, only a few, such as GA1 and GA4, are biologically active.[3][4] The biosynthesis of these active GAs is a complex, multi-step process, and the regulation of this pathway is crucial for normal plant development. Gibberellin A19 (GA19) is a key intermediate in the later stages of this biosynthetic pathway, serving as the direct precursor to GA20, which is then converted to the bioactive GA1.[4][5] Understanding the metabolism and regulation of GA19 is therefore essential for manipulating plant growth and for developing novel plant growth regulators. This technical guide provides a comprehensive overview of the role of GA19 as a precursor to bioactive gibberellins, with a focus on quantitative data, experimental protocols, and signaling pathways.

The Gibberellin Biosynthesis Pathway: The Role of GA19

The biosynthesis of gibberellins can be broadly divided into three stages, occurring in different cellular compartments: the plastid, the endoplasmic reticulum, and the cytoplasm.[1] GA19 is a C20-gibberellin and is synthesized in the cytoplasm. It is a crucial substrate for the enzyme GA 20-oxidase (GA20ox), which catalyzes a series of oxidative reactions to convert GA19 to GA20.[4][6] This conversion involves the removal of the C-20 carbon atom. GA20 is then further metabolized by GA 3-oxidase (GA3ox) to produce the bioactive GA1.[4]

The conversion of GA19 to GA20 is a key regulatory point in the GA biosynthetic pathway. The expression of GA20ox genes is tightly regulated by various developmental and environmental signals, including photoperiod and feedback regulation by bioactive GA levels.[7]

Quantitative Data on this compound and Related Gibberellins

The endogenous levels of GA19 and other gibberellins can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize some of the quantitative data available in the literature.

Table 1: Endogenous Gibberellin Levels in Sunflower (Helianthus annuus) Internodes under Different Light Conditions

| Gibberellin | Light Condition (R/FR ratio) | Low PAR (ng/g dry weight) | Normal PAR (ng/g dry weight) |

| GA19 | Low R/FR | ~25 | ~15 |

| Normal R/FR | ~18 | ~8 | |

| High R/FR | ~12 | ~5 | |

| GA20 | Low R/FR | ~1.8 | ~1.2 |

| Normal R/FR | ~1.0 | ~0.6 | |

| High R/FR | ~0.5 | ~0.3 | |

| GA1 | Low R/FR | ~0.8 | ~0.7 |

| Normal R/FR | ~0.5 | ~0.4 | |

| High R/FR | ~0.3 | ~0.2 | |

| GA8 | Low R/FR | ~3.5 | ~2.0 |

| Normal R/FR | ~2.0 | ~1.0 | |

| High R/FR | ~1.0 | ~0.5 |

Data adapted from a study on sunflower internodes. The values are approximate and intended for comparative purposes.[8]

Table 2: Endogenous Gibberellin Levels in Rice (Oryza sativa) at Different Developmental Stages

| Gibberellin | Developmental Stage | Concentration (µg/kg fresh weight) |

| GA19 | 3rd-leaf seedlings | 10-15 |

| Panicle initiation (shoots) | 10-15 | |

| Heading and anthesis (ears) | 10-15 |

Data adapted from a study on rice cv. Nihonbare. GA19 was identified as the major endogenous gibberellin.[5]

Table 3: Endogenous Gibberellin Levels in Medicago truncatula during Somatic Embryogenesis

| Gibberellin | Line | Days of Culture | Concentration (pmol/g fresh weight) |

| GA53 | Embryogenic | 7 | ~150 |

| 14 | ~120 | ||

| 21 | ~90 | ||

| Non-embryogenic | 7 | ~10 | |

| 14 | ~10 | ||

| 21 | ~10 | ||

| GA19 | Embryogenic | 7 | ~80 |

| 14 | ~60 | ||

| 21 | ~50 | ||

| Non-embryogenic | 7 | ~15 | |

| 14 | ~10 | ||

| 21 | ~10 | ||

| GA3 | Embryogenic | 7 | ~5 |

| 14 | ~8 | ||

| 21 | ~12 | ||

| Non-embryogenic | 7 | <1 | |

| 14 | <1 | ||

| 21 | <1 |

Data adapted from a study on Medicago truncatula. The values are approximate and intended for comparative purposes.[9]

Experimental Protocols

Extraction and Quantification of Endogenous Gibberellins by GC-MS

This protocol provides a general framework for the extraction, purification, and quantification of gibberellins from plant tissues.

a. Extraction:

-

Freeze approximately 1-5 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with 80% methanol (containing an antioxidant like butylated hydroxytoluene) at 4°C overnight.

-

Add a known amount of deuterated internal standards for each gibberellin to be quantified to correct for losses during purification.

-

Centrifuge the extract and collect the supernatant. Re-extract the pellet with 80% methanol and combine the supernatants.

b. Purification:

-

Pass the combined supernatant through a C18 solid-phase extraction (SPE) cartridge to remove non-polar compounds.

-

Elute the gibberellins from the C18 cartridge with methanol.

-

Further purify the eluate using a combination of anion-exchange and cation-exchange SPE cartridges.

-

The final purification step often involves reverse-phase HPLC to separate individual gibberellins.

c. Derivatization and GC-MS Analysis:

-

Dry the purified gibberellin fractions under a stream of nitrogen.

-

Derivatize the gibberellins by methylation followed by trimethylsilylation to make them volatile for GC analysis.

-

Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Identify and quantify the gibberellins based on their retention times and mass spectra compared to authentic standards.[10][11][12]

Quantitative Real-Time PCR (qRT-PCR) for Gibberellin Biosynthesis Gene Expression

This protocol outlines the steps for analyzing the expression levels of genes involved in gibberellin biosynthesis, such as GA20ox.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable RNA extraction kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

-

Design and validate primers specific to the target genes (e.g., GA20ox, GA3ox) and a reference gene (housekeeping gene with stable expression).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

-

Perform the qRT-PCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the reference gene.[13][14]

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway Focusing on GA19

The following diagram illustrates the key steps in the conversion of GA19 to the bioactive GA1.

Caption: Late stages of the gibberellin biosynthesis pathway.

Experimental Workflow for Analyzing GA19 Metabolism

This diagram outlines a typical experimental workflow to investigate the role of GA19 in a physiological process.

References

- 1. steberlab.org [steberlab.org]

- 2. Tailored biosynthesis of gibberellin plant hormones in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of gibberellins in the rice plant and quantitative changes of this compound throughout its life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling reveals posttranscriptional regulation of GA metabolism enzymes in response to drought and cold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gene expression and metabolite profiling of gibberellin biosynthesis during induction of somatic embryogenesis in Medicago truncatula Gaertn | PLOS One [journals.plos.org]

- 10. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 14. asrb.org.in [asrb.org.in]

An In-depth Technical Guide to the Chemical Structure and Properties of Gibberellin A19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of Gibberellin A19 (GA19). It includes detailed experimental protocols for its analysis and diagrams of its associated signaling pathways to support advanced research and development.

Chemical Structure and Identification

This compound is a C20-gibberellin, a class of diterpenoid plant hormones that play a critical role in regulating various aspects of plant growth and development.[1] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | (1S,2S,3S,4R,8R,9R,12S)-8-formyl-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0¹’⁹.0³’⁸]pentadecane-2,4-dicarboxylic acid[1][2] |

| Molecular Formula | C₂₀H₂₆O₆[1][2] |

| SMILES | C[C@]1(CCC[C@@]2([C@@H]1--INVALID-LINK--(C(=C)C4)O">C@@HC(=O)O)C=O)C(=O)O[1] |

| InChI Key | VNCQCPQAMDQEBY-YTJHIPEWSA-N[1][2] |

| CAS Number | 6980-44-5[1][2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Weight | 362.4 g/mol | [1][2] |

| Physical Description | Solid | [1] |

| Melting Point | 236 - 237 °C | [1] |

| Solubility | Soluble in organic solvents. | [3] |

| Vapor Pressure | 5.12E-14 mmHg at 25°C |

Biological Properties and Function

This compound functions as a key intermediate in the biosynthesis of bioactive gibberellins and also exhibits some intrinsic biological activities.[4] Its primary roles in plants include:

-

Precursor to Bioactive Gibberellins: GA19 is a crucial precursor in the gibberellin biosynthetic pathway, being converted to GA20 and subsequently to the highly bioactive GA1.[4]

-

Plant Growth Regulation: While less potent than its downstream products, GA19 can influence various developmental processes such as stem elongation, leaf expansion, and the transition from vegetative to reproductive growth.[3][5]

-

Seed Germination: Gibberellins, including the pathway involving GA19, play a vital role in breaking seed dormancy and promoting germination.[3][5]

-

Flowering and Fruit Development: GA19 is involved in the complex hormonal regulation of flowering time and subsequent fruit development.[3]

Gibberellin Biosynthesis Pathway

This compound is synthesized in a multi-step pathway that takes place in different cellular compartments. The following diagram illustrates the key steps leading to the formation of bioactive gibberellins from GA19.

Gibberellin Signaling Pathway

The biological effects of gibberellins are mediated through a signaling cascade that involves the derepression of a repressor. The key components are the GID1 receptor and DELLA proteins.

Experimental Protocols

Extraction and Purification of this compound

This protocol outlines a general method for the extraction and purification of gibberellins from plant tissues, which can be adapted for the specific isolation of GA19.

Workflow Diagram:

Methodology:

-

Homogenization: Homogenize fresh or frozen plant tissue in cold 80% (v/v) methanol.

-

Extraction: Stir the homogenate for several hours at 4°C in the dark.

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant.

-

Partitioning: Acidify the supernatant to pH 2.5-3.0 with an appropriate acid and partition it against an equal volume of ethyl acetate. Repeat this step three times.

-

Organic Phase Collection: Pool the ethyl acetate fractions, which now contain the gibberellins.

-

Drying: Evaporate the ethyl acetate to dryness under reduced pressure.

-

Purification: Further purify the crude extract using solid-phase extraction (SPE) with a C18 cartridge, followed by high-performance liquid chromatography (HPLC) with a C18 column.

-

Fraction Collection: Collect fractions based on the retention time of a GA19 standard.

-

Analysis: Confirm the identity and quantity of GA19 in the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6]

Quantification of this compound by GC-MS

Methodology:

-

Derivatization: Methylate the purified GA19-containing fractions using diazomethane, followed by trimethylsilylation to increase volatility.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separation: Use a suitable capillary column (e.g., DB-1) with a temperature gradient to separate the components.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, targeting the characteristic ions of derivatized GA19.

-

Quantification: Calculate the concentration of GA19 by comparing the peak area to a standard curve generated with known amounts of a derivatized GA19 standard.[7]

This compound Bioassay

The biological activity of GA19 can be assessed using various bioassays, with the dwarf rice micro-drop bioassay being a common method.[8]

Methodology:

-

Plant Material: Use a gibberellin-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu').

-

Seedling Growth: Grow the rice seedlings under controlled conditions until the second leaf emerges.

-

Application: Apply a small droplet (micro-drop) of the GA19 solution (at various concentrations) to the junction of the first and second leaves.

-

Incubation: Incubate the treated seedlings for a defined period (e.g., 3-5 days).

-

Measurement: Measure the length of the second leaf sheath.

-

Analysis: Compare the elongation of the second leaf sheath in treated plants to that of control plants (treated with a mock solution) to determine the biological activity of GA19.[8]

References

- 1. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. Plant Hormone Analysis Technology: GC-MS, LC-MS, IMS, and MALDI-MS - Creative Proteomics [creative-proteomics.com]

- 7. Identification of gibberellins in the rice plant and quantitative changes of this compound throughout its life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jircas.go.jp [jircas.go.jp]

The Biological Function of C20-Gibberellins: A Technical Guide to GA19 and its Precursor Role

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of diterpenoid phytohormones that are critical for a multitude of plant development processes, including seed germination, stem elongation, and flower development.[1] While the biological activity is primarily attributed to the C19-GA forms, the C20-gibberellins, such as GA19, serve as essential precursors. The regulation of their conversion is a pivotal control point in the GA biosynthetic pathway, determining the pool of active GAs available to the plant. This technical guide provides an in-depth examination of the biological function of C20-gibberellins, with a specific focus on GA19. It details the biosynthetic and signaling pathways, presents quantitative data on GA levels in relevant genetic backgrounds, and provides detailed experimental protocols for their study.

The Gibberellin Biosynthesis Pathway: The Role of C20 Intermediates

The biosynthesis of gibberellins is a multi-stage process occurring in different subcellular compartments. The final stages, which involve the conversion of C20-GAs to C19-GAs, occur in the cytoplasm and are catalyzed by 2-oxoglutarate-dependent dioxygenases (2ODDs).[2]

C20-gibberellins are characterized by the presence of all 20 carbon atoms of the original geranylgeranyl diphosphate (GGDP) precursor. GA19 is a key intermediate in the dominant early 13-hydroxylation pathway found in many higher plants, including spinach and Arabidopsis.[3] It is formed from its precursor, GA44, through the action of GA 20-oxidase (GA20ox). The same enzyme, GA20ox, then catalyzes the sequential oxidation of GA19 to GA20. This step is significant as it involves the removal of the C-20 carbon atom as CO2, thereby converting a C20-GA into a C19-GA.[4] GA20 is then converted to the highly bioactive GA1 by a GA 3-oxidase (GA3ox).[2]

The expression of both GA20ox and GA3ox genes is subject to tight feedback regulation. High levels of bioactive GAs (like GA1 and GA4) suppress the transcription of these genes, leading to an accumulation of their substrates, including C20-precursors like GA19. This homeostatic mechanism ensures that bioactive GA levels are maintained within an optimal physiological range.

The Core Gibberellin Signaling Pathway

While C20-GAs like GA19 are not direct signaling molecules, they control the supply of bioactive GAs that initiate the signaling cascade. The core GA signaling pathway operates as a de-repression mechanism.[5]

-

GA Perception : Bioactive GA (e.g., GA1, GA4) binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[2]

-

GID1-DELLA Interaction : The GA-GID1 complex undergoes a conformational change that promotes its interaction with DELLA proteins, which are a family of nuclear-localized growth repressors.[5]

-

Targeting for Degradation : The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (SCFSLY1/GID2).

-

Proteasomal Degradation : The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome.

-

De-repression of Transcription : The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors (e.g., PIFs), allowing for the expression of GA-responsive genes that drive plant growth and development.

Quantitative Analysis of C20-Gibberellins

The concentration of GA19 and other GA intermediates provides critical insight into the flux through the biosynthetic pathway. Analysis of GA-deficient mutants often reveals bottlenecks and regulatory points. The table below summarizes data from a study on Arabidopsis mutants, illustrating how disruptions in the pathway or related processes affect GA levels.

| Gibberellin | Wild Type (Col-0) | brm-6 Mutant | ga1-3 Mutant |

| (ng/g FW) | (ng/g FW) | (ng/g FW) | |

| C20-GAs | |||

| GA12 | 0.44 ± 0.08 | 0.28 ± 0.04 | 0.07 ± 0.01 |

| GA53 | 0.21 ± 0.03 | 0.19 ± 0.04 | 0.03 ± 0.01 |

| GA44 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.02 ± 0.01 |

| GA19 | 1.09 ± 0.11 | 0.58 ± 0.08 | 0.17 ± 0.03 |

| C19-GAs | |||

| GA20 | 0.11 ± 0.02 | 0.08 ± 0.01 | 0.02 ± 0.01 |

| GA9 | 0.23 ± 0.04 | 0.41 ± 0.06 | 0.04 ± 0.01 |

| GA4 (Bioactive) | 0.20 ± 0.03 | 0.10 ± 0.02 | 0.03 ± 0.01 |

| GA34 (Inactive) | 0.38 ± 0.06 | 0.11 ± 0.02 | 0.04 ± 0.01 |

| Data adapted from Archacki et al. (2013), showing GA levels in 4-week-old Arabidopsis plants.[6] The brm-6 mutant has defects in a chromatin remodeling subunit, while ga1-3 is a GA biosynthesis mutant. |

Key Experimental Protocols

Quantification of Endogenous Gibberellins by UPLC-MS/MS

The analysis of GAs requires highly sensitive and specific methods due to their low abundance in plant tissues. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for GA quantification.[7][8][9]

Methodology:

-

Sample Preparation :

-

Flash-freeze a precisely weighed amount of plant tissue (e.g., 50-100 mg fresh weight) in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction :

-

Transfer the powder to a tube containing a pre-chilled extraction solvent (e.g., 1 mL of 80% acetonitrile / 5% formic acid in water).

-

Add a known amount of a mixture of isotopically labeled GA internal standards (e.g., [2H2]GA1, [2H2]GA4, [2H2]GA19, etc.). These are crucial for accurate quantification via isotope dilution.

-

Incubate the mixture overnight at 4°C with gentle shaking.

-

Centrifuge at high speed (e.g., 13,000 x g) for 15 minutes at 4°C. Collect the supernatant.

-

-

Purification and Concentration (Solid-Phase Extraction - SPE) :

-

The crude extract is passed through a series of SPE cartridges to remove interfering compounds. A common combination is a mixed-mode cation exchange (MCX) column followed by a mixed-mode anion exchange (MAX) column.[7]

-

Condition the SPE columns according to the manufacturer's instructions.

-

Load the supernatant onto the first column.

-

Wash the column with appropriate solvents (e.g., 1 M formic acid) to remove impurities.

-

Elute the GA fraction with a specific solvent (e.g., 5% NH4OH in 60% methanol).

-

Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.

-

-

UPLC-MS/MS Analysis :

-

Reconstitute the dried sample in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 10% methanol with 0.1% formic acid).

-

Inject the sample into the UPLC-MS/MS system.

-

Chromatography : Separation is typically achieved on a C18 reversed-phase column (e.g., Acquity CSH®) using a gradient of methanol or acetonitrile in water, both containing an additive like formic acid or ammonium formate to improve ionization.[7][8]

-

Mass Spectrometry : The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each native GA and its corresponding labeled internal standard.[8]

-

-

Data Analysis :

-

The concentration of each endogenous GA is calculated by comparing the peak area ratio of the analyte to its labeled internal standard against a calibration curve.

-

Arabidopsis thaliana Seed Germination Bioassay

This bioassay is used to assess the biological activity of GAs or to characterize mutants with altered GA sensitivity or biosynthesis.[10][11]

Methodology:

-

Seed Sterilization :

-

Place Arabidopsis seeds (approx. 50-100) in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of 20% (v/v) commercial bleach containing 0.05% Tween-20. Vortex for 5-10 minutes.

-

Carefully remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.

-

-

Media Preparation :

-

Prepare Murashige and Skoog (MS) agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

-

Autoclave the medium and cool to ~50-60°C.

-

For treatment plates, add a filter-sterilized GA solution to the desired final concentration (e.g., 1 µM GA3 or GA4). Prepare corresponding control (mock) plates without GA.

-

Pour the medium into sterile petri dishes.

-

-

Plating and Stratification :

-

Resuspend the sterilized seeds in a small amount of sterile 0.1% agar solution.

-

Pipette the seeds onto the surface of the prepared MS plates.

-

Seal the plates with parafilm and wrap them in aluminum foil.

-

Incubate at 4°C for 2-4 days (stratification) to break dormancy and synchronize germination.

-

-

Incubation and Scoring :

-

Transfer the plates to a growth chamber under a long-day photoperiod (16h light / 8h dark) at 22°C.

-

Monitor the seeds daily using a stereomicroscope.

-

Score germination based on a defined endpoint, typically radicle emergence through the seed coat.

-

Calculate the germination percentage at various time points for each treatment. Data should be collected from at least three biological replicates.

-

Conclusion

C20-gibberellins, exemplified by GA19, are not merely passive intermediates but are central to the homeostatic control of plant growth. Their concentration in plant tissues reflects the activity of the GA biosynthetic pathway and is tightly regulated by feedback from bioactive end-products. While lacking direct signaling capacity, the flux through the C20-GA pool, particularly the conversion of GA19 to GA20, is a critical determinant of the levels of bioactive GAs that ultimately de-repress growth and development. Understanding the regulation of these precursor steps is therefore essential for developing strategies to modulate plant architecture and yield for agricultural and biotechnological applications.

References

- 1. Gibberellin Dose-Response Curves and the Characterization of Dwarf Mutants of Barley - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of six endogenous gibberellins in spinach shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The loss of carbon-20 in C19-gibberellin biosynthesis in a cell-free system from Pisum sativum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 11. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

Endogenous Gibberellin A19: A Comprehensive Technical Guide to its Levels and Analysis in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous levels of Gibberellin A19 (GA19) across various plant tissues. This compound, a key intermediate in the gibberellin biosynthesis pathway, plays a crucial role in regulating plant growth and development. Understanding its concentration and distribution within the plant is vital for research in plant physiology, agricultural biotechnology, and the development of plant growth regulators. This document summarizes quantitative data, details experimental protocols for GA19 analysis, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Levels of Endogenous this compound

The concentration of this compound varies significantly between plant species, developmental stages, and tissue types. The following table summarizes quantitative data on endogenous GA19 levels from various published studies. These values, typically measured in nanograms per gram of fresh or dry weight, provide a comparative reference for researchers.

| Plant Species | Tissue/Organ | Developmental Stage | GA19 Concentration (ng/g) | Weight Basis | Reference |

| Oryza sativa L. japonica cv. Nihonbare | Shoots | 3rd-leaf seedlings | ~10,000 - 15,000 (as μg/kg) | Fresh Weight | [1] |

| Oryza sativa L. japonica cv. Nihonbare | Roots | 3rd-leaf seedlings | ~10,000 - 15,000 (as μg/kg) | Fresh Weight | [1] |

| Oryza sativa L. japonica cv. Nihonbare | Ears | Heading and anthesis | ~10,000 - 15,000 (as μg/kg) | Fresh Weight | [1] |

| Oryza sativa | Elongating second internodes | - | High relative abundance | Not specified | [2] |

| Solanum lycopersicum (Tomato) | Pollinated fruits (treated with LAB 198999) | - | Accumulation observed | Not specified | [3] |

| Lycopersicon esculentum (Tomato) | Leaves | 7 and 14 days old transplants | 0.8 - 2.1 | Dry Weight | [4] |

| Pisum sativum L. (Pea) | Vegetative tissue (leaves and stems) | - | Identified | Not specified | [5] |

| Pisum sativum L. (Pea) | Reproductive tissue (pods and seeds) | - | Identified | Not specified | [5] |

| Solanum tuberosum (Potato) | Apical shoot tips | - | Present | Not specified | [2] |

| Solanum tuberosum (Potato) | Tubers | - | Below detection limit | Not specified | [2] |

Experimental Protocols: Quantification of this compound

The accurate quantification of endogenous gibberellins, including GA19, requires meticulous extraction, purification, and analytical procedures due to their low abundance in plant tissues. The most common and reliable method involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of isotopically labeled internal standards.

Sample Preparation and Extraction

-

Harvesting and Freezing: Plant tissues should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity and prevent degradation of GAs.[6] Samples are typically stored at -80°C until extraction.

-

Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: A common extraction solvent is 80% methanol or acetone containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.[6]

-

Internal Standards: A known amount of a deuterated GA19 internal standard (e.g., [²H₂]GA19) is added to the extraction solvent. This is crucial for accurate quantification as it corrects for losses during sample preparation and analysis.

-

Extraction: The powdered tissue is extracted with the solvent, typically overnight at 4°C with continuous shaking. The mixture is then centrifuged, and the supernatant containing the GAs is collected. The extraction process is often repeated to ensure complete recovery.

Purification and Fractionation

Crude plant extracts contain numerous compounds that can interfere with GA analysis. Therefore, a multi-step purification process is essential.

-

Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove nonpolar compounds like chlorophylls and lipids. The GAs are retained on the column and subsequently eluted with a solvent of higher polarity, such as methanol or acetonitrile.

-

Further Purification (Optional): Depending on the complexity of the extract, additional purification steps may be necessary. These can include:

-

Anion-exchange chromatography: To separate acidic GAs from neutral and basic compounds.

-

High-Performance Liquid Chromatography (HPLC): For further fractionation and purification of the GA-containing fraction.

-

Derivatization (for GC-MS analysis)

For analysis by GC-MS, the carboxyl group of GAs must be derivatized to increase their volatility. This is typically achieved by methylation using diazomethane, followed by trimethylsilylation to derivatize hydroxyl groups.

Quantification by GC-MS or LC-MS/MS

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized sample is injected into a gas chromatograph, where the different GAs are separated based on their retention times. The eluting compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Quantification is performed using selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of GA19 and its deuterated internal standard.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular for GA analysis as it often does not require derivatization and offers high sensitivity and specificity. The purified extract is injected into an LC system for separation, followed by detection using a tandem mass spectrometer. Multiple reaction monitoring (MRM) mode is typically used for quantification, providing high selectivity by monitoring a specific precursor ion to product ion transition for both the endogenous GA19 and the internal standard.

Mandatory Visualizations

Gibberellin Biosynthesis Pathway focusing on GA19

Caption: Simplified gibberellin biosynthesis pathway highlighting the position of GA19.

Experimental Workflow for GA19 Quantification

Caption: General experimental workflow for the quantification of this compound.

References

- 1. Identification of gibberellins in the rice plant and quantitative changes of this compound throughout its life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gibberellin Regulation of Fruit Set and Growth in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gibberellin A19 Metabolism and its Regulation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the metabolic fate of Gibberellin A19 (GA19) and the complex regulatory networks that govern its turnover. It is intended to serve as a technical resource, offering detailed experimental protocols and consolidated quantitative data to aid in research and development.

Core Concepts in GA19 Metabolism

This compound (GA19) is a C20-diterpenoid phytohormone precursor that occupies a critical junction in the gibberellin (GA) biosynthetic pathway. It is an intermediate in the 13-hydroxylation pathway, which ultimately produces bioactive GAs essential for numerous developmental processes, including stem elongation, seed germination, and flowering. The metabolic flux through GA19 is tightly controlled by the interplay of biosynthetic and catabolic enzymes.

Biosynthesis of Bioactive Gibberellins from GA19

GA19 serves as the direct substrate for the enzyme GA 20-oxidase (GA20ox) , a multifunctional 2-oxoglutarate-dependent dioxygenase (2-ODD). This enzyme catalyzes the sequential oxidation and eventual elimination of C-20 to convert C20-GAs into their C19 counterparts. The conversion of GA19 to the bioactive GA1 involves two key enzymatic steps:

-

GA19 to GA20: GA20-oxidase catalyzes the conversion of GA19 to GA20. This is a rate-limiting step in GA biosynthesis.

-

GA20 to GA1: The resulting GA20 is then hydroxylated at the 3β-position by GA 3-oxidase (GA3ox) to produce the biologically active GA1.

Catabolism of GA19

The primary route for the deactivation of GA19 is through 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox) . These enzymes are also 2-ODDs and are classified based on their substrate preference. C20-GA2-oxidases specifically act on C20-GAs like GA19, converting them into inactive forms. This catabolic process is crucial for maintaining GA homeostasis and preventing excessive growth.

Quantitative Data on GA19 and Related Metabolites

The concentration of GA19 and other gibberellins varies significantly between different plant tissues and developmental stages. The following tables summarize the available quantitative data from wild-type Arabidopsis thaliana and pea (Pisum sativum).

Table 1: Endogenous Gibberellin Levels in Arabidopsis thaliana Shoots

| Gibberellin | Concentration (ng/g Fresh Weight)[1] |

| GA53 | 2.8 |

| GA44 | 15.0 |

| GA19 | 17.0 |

| GA20 | 0.23 |

| GA1 | 0.14 |

| GA29 | 1.8 |

| GA8 | 2.5 |

Data from Talon et al. (1990) for the Landsberg erecta line.

Table 2: Endogenous Gibberellin Levels in Pea (Pisum sativum) Shoots During De-Etiolation

| Gibberellin | Dark Control (ng/g Fresh Weight)[2] | 24h Light (ng/g Fresh Weight)[2] |

| GA53 | ~1.5 | ~1.5 |

| GA44 | ~1.0 | ~1.0 |

| GA19 | ~17.5 | ~15.0 |

| GA20 | ~1.0 | ~2.5 |

| GA29 | ~2.0 | ~12.5 |

| GA1 | ~3.0 | ~0.5 |

| GA8 | ~1.5 | ~1.5 |

Data adapted from Ait-Ali et al. (1999), showing levels in whole shoots of 6-day-old etiolated seedlings and after 24 hours of continuous light.

Table 3: Kinetic Parameters of a Recombinant GA 2-oxidase

| Enzyme | Substrate | Km (µM)[3] | Vmax (pkat/mg)[3] |

| PsGA2ox1 (Pea) | GA20 | 0.024 | 4.4 |

Regulation of GA19 Metabolism

The metabolism of GA19 is regulated at multiple levels, primarily through the transcriptional control of the genes encoding GA20-oxidase and GA2-oxidase. This regulation integrates developmental cues, other hormonal signals, and environmental stimuli.

Feedback and Feed-forward Regulation

GA metabolism is subject to a homeostatic feedback mechanism. High levels of bioactive GAs, such as GA1, lead to the transcriptional repression of biosynthetic genes (GA20ox, GA3ox) and the induction (feed-forward regulation) of catabolic genes (GA2ox). Central to this process are DELLA proteins , which are nuclear-localized growth repressors. In the absence of bioactive GA, DELLA proteins accumulate and interact with transcription factors to modulate gene expression. When bioactive GA binds to its receptor, GID1, it triggers the degradation of DELLA proteins, thereby de-repressing GA responses. DELLAs are directly involved in the feedback regulation of GA biosynthetic genes.

Hormonal Crosstalk

-

Auxin: Auxin signaling directly impacts GA metabolism. Auxin can rapidly up-regulate the expression of several GA20ox and GA2ox genes. This regulation is thought to be mediated directly by AUXIN RESPONSE FACTOR (ARF) and Aux/IAA proteins, providing a mechanism for the coordinated control of growth processes by both hormones. For instance, the ARF7 transcription factor in poplar forms a complex with DELLA and Aux/IAA proteins to integrate both signals and regulate cambial development.[4]

Transcriptional Control

The promoters of GA metabolism genes contain cis-regulatory elements that are targets for various transcription factors.

Visualized Pathways and Workflows

GA19 Metabolic Pathway

Caption: Metabolic fate of this compound (GA19).

Regulatory Network of GA20-oxidase Expression

Caption: Transcriptional regulation of the GA20-oxidase gene.

Experimental Protocols

Protocol for Gibberellin Extraction and Quantification by GC-MS

This protocol is adapted from methodologies described for the analysis of endogenous gibberellins in plant tissues.[7][8][9]

1. Extraction: a. Freeze ~1-2 g of plant tissue in liquid nitrogen and grind to a fine powder. b. Add deuterated internal standards ([2H2]-GAs) for quantification. c. Extract the powder with 20 mL of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with shaking for at least 4 hours. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. e. Re-extract the pellet with another 10 mL of 80% methanol and combine the supernatants.

2. Fractionation (Solid Phase Extraction - SPE): a. Reduce the methanol volume of the extract under vacuum. b. Pass the aqueous extract through a C18 SPE cartridge (e.g., Bakerbond spe) pre-conditioned with methanol and water. c. Wash the cartridge with water to remove highly polar compounds. d. Elute the GAs with 80% methanol. e. Evaporate the eluate to dryness.

3. Fractionation (HPLC): a. Resuspend the dried extract in the initial mobile phase (e.g., 20% methanol in 1% acetic acid). b. Purify the GA-containing fractions using reverse-phase HPLC on a C18 column with a suitable gradient (e.g., a water/methanol gradient containing 0.1% acetic acid). c. Collect fractions corresponding to the retention times of standard GAs.

4. Derivatization: a. Dry the purified fractions completely under a stream of nitrogen. b. Methylate the carboxylic acid groups by adding ethereal diazomethane. c. Silylate the hydroxyl groups by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 80°C for 15 minutes.

5. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a capillary column suitable for steroid analysis (e.g., DB-1 or HP-5MS). c. Program the oven temperature with a gradient to separate the different GA derivatives. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each GA and its corresponding deuterated internal standard. e. Quantify the endogenous GAs by comparing the peak area ratios of the analyte to its internal standard against a standard curve.

Protocol for In Vitro GA20-oxidase Enzyme Assay

This protocol is based on the expression and assay of recombinant 2-ODD enzymes.[10][11]

1. Recombinant Enzyme Expression: a. Clone the full-length cDNA of the desired GA20ox gene (e.g., AtGA20ox1) into an expression vector (e.g., pET vector with a His-tag or GST-tag). b. Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the bacterial culture to an OD600 of ~0.6 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside). d. Harvest the cells by centrifugation and lyse them by sonication in a lysis buffer. e. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).

2. Enzyme Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. Set up the reaction mixture in a microfuge tube containing:

- Reaction buffer

- 2-oxoglutarate (cofactor)

- Ascorbate (cofactor)

- FeSO4 (cofactor)

- Catalase

- Radiolabeled substrate ([14C]GA19 or [3H]GA19)

- Purified recombinant GA20-oxidase enzyme c. Incubate the reaction at 30°C for 1-2 hours with gentle shaking. d. Stop the reaction by adding acetone or ethyl acetate containing a small amount of acetic acid.

3. Product Analysis: a. Extract the reaction products with ethyl acetate. b. Dry the organic phase and resuspend the residue in a small volume of methanol. c. Separate the substrate and products using reverse-phase HPLC with an online radioactivity detector. d. Identify the product peaks (e.g., [14C]GA20) by comparing their retention times with those of authentic standards. e. Quantify the conversion by integrating the peak areas to determine enzyme activity.

Protocol for qRT-PCR Analysis of GA Metabolism Genes

This protocol provides a general framework for quantifying the transcript levels of genes like GA20ox1.[12][13][14]

1. RNA Extraction and cDNA Synthesis: a. Harvest plant tissue and immediately freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel. e. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

2. Primer Design and Validation: a. Design gene-specific primers for the target gene (GA20ox1) and a stably expressed reference gene (e.g., ACTIN2, UBQ10, or PP2A). Primers should span an intron where possible to differentiate between cDNA and gDNA amplification. b. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

3. qPCR Reaction: a. Prepare the qPCR reaction mix. A typical 10 µL reaction includes:

- 5 µL 2x SYBR Green Master Mix

- 0.5 µL Forward Primer (final concentration ~0.2-0.5 µM)

- 0.5 µL Reverse Primer (final concentration ~0.2-0.5 µM)

- 1 µL diluted cDNA template

- 3 µL Nuclease-free water b. Run the reactions in a real-time PCR cycler (e.g., LightCycler 480, Roche) using a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s, 60°C for 15s, and 72°C for 20s). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the quantification cycle (Cq) values for the target and reference genes in all samples. b. Calculate the relative expression of the target gene using the ΔΔCq method:

- ΔCq = Cq(target gene) - Cq(reference gene)

- ΔΔCq = ΔCq(treatment sample) - ΔCq(control sample)

- Relative Expression = 2-ΔΔCq c. Perform statistical analysis on the results from at least three biological replicates.

References

- 1. Endogenous gibberellins in Arabidopsis thaliana and possible steps blocked in the biosynthetic pathways of the semidwarf ga4 and ga5 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Gibberellin 20-Oxidase and Gibberellin 3β-Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and kinetic studies of recombinant gibberellin dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-distance transport of endogenous gibberellins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous gibberellin levels influence in-vitro shoot regeneration in Arabidopsis thaliana (L.) Heynh. | Semantic Scholar [semanticscholar.org]

- 7. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of 20-Oxidase Confers a Gibberellin-Overproduction Phenotype in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Sites of Bioactive Gibberellin Production during Reproductive Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transcriptome-Based Construction of the Gibberellin Metabolism and Signaling Pathways in Eucalyptus grandis × E. urophylla, and Functional Characterization of GA20ox and GA2ox in Regulating Plant Development and Abiotic Stress Adaptations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress [mdpi.com]

- 14. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

An In-depth Technical Guide on the Transport and Localization of Gibberellin A19 in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating a wide array of developmental processes in higher plants. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development. The precise control of GA concentration and distribution is paramount for normal plant growth. This guide provides a comprehensive technical overview of the transport and localization of Gibberellin A19 (GA19), a key intermediate in the GA biosynthesis pathway.